molecular formula C13H11N3O2 B2928930 2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1255784-01-0

2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2928930
CAS No.: 1255784-01-0
M. Wt: 241.25
InChI Key: COZDHYQLQJCNFU-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrazin-4(5H)-one is a type of organic compound that belongs to the class of pyrazolopyrazines . These compounds are characterized by a pyrazole ring fused to a pyrazine ring. The methoxyphenyl group at the 2-position indicates the presence of a phenyl ring with a methoxy (-OCH3) substituent.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as pyrazolo[3,4-b]pyridine derivatives have been synthesized through various strategies . The methods are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrazin-4(5H)-one core with a methoxyphenyl group attached at the 2-position. Detailed structural analysis would require techniques such as X-ray diffraction, NMR, and mass spectrometry .

Scientific Research Applications

Synthesis and Structural Characterization

Preparation and Structures of Pyrazole Derivatives Some new 3,5-diaryl-1H-pyrazoles, including derivatives related to the compound of interest, were synthesized from aryl methyl ketones. These compounds were structurally characterized by IR, 1H NMR spectroscopy, mass spectrometry, and elemental analysis, highlighting their potential as intermediates in organic synthesis and pharmaceutical research (Wang et al., 2013).

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives Pyrazolo[1,5-a]pyrimidine derivatives were synthesized, showcasing methods to produce compounds with potential cytotoxic activities against cancer cells. These derivatives, which share a core structure with the compound , were evaluated for their in vitro cytotoxic activity, demonstrating the compound's relevance in cancer research (Hassan et al., 2014).

Applications in Medicinal Chemistry

Anti-inflammatory and Anti-cancer Activities Novel pyrazolo[1,5-a]pyrimidine derivatives were synthesized and assessed for their anti-inflammatory and anti-cancer activities. These studies underscore the compound's potential applications in developing new therapeutic agents (Kaping et al., 2016).

Antibacterial Activity Compounds structurally related to 2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one were synthesized and tested for their antibacterial activity. This research highlights the potential use of these compounds in combating bacterial infections (Rai et al., 2009).

Material Science and Other Applications

Nonlinear Optical Properties The study of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, a derivative of the compound, explored its nonlinear optical properties, showcasing the potential of such compounds in materials science for developing new optical materials (Tamer et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some pyrazolo[3,4-d]pyrimidine derivatives have been studied for their inhibitory activity against CDK2, a protein kinase involved in cell cycle regulation .

Properties

IUPAC Name

2-(2-methoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-18-12-5-3-2-4-9(12)10-8-11-13(17)14-6-7-16(11)15-10/h2-8H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZDHYQLQJCNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN3C=CNC(=O)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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